molecular formula C38H62N14O8 B590805 Boc-arg-val-arg-arg-amc CAS No. 136132-77-9

Boc-arg-val-arg-arg-amc

Cat. No.: B590805
CAS No.: 136132-77-9
M. Wt: 843.004
InChI Key: YWISVGSSAYEYKH-VZTVMPNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-arg-val-arg-arg-amc is a synthetic fluorogenic substrate. It is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease. This compound is used in various biochemical assays to study enzyme activity, particularly those involving serine proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-arg-val-arg-arg-amc involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-arg-val-arg-arg-amc primarily undergoes hydrolysis reactions when exposed to specific proteases. The cleavage of the amide bond releases the fluorophore, which can be detected using fluorescence spectroscopy.

Common Reagents and Conditions

    Reagents: Furin, proprotein convertase 4, and other serine proteases.

    Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.

Major Products Formed

The major product formed from the hydrolysis of this compound is the fluorophore 7-amino-4-methylcoumarin, which emits fluorescence upon cleavage.

Scientific Research Applications

Boc-arg-val-arg-arg-amc is widely used in scientific research for the following applications:

    Biochemistry: Studying the activity of serine proteases and other enzymes.

    Molecular Biology: Investigating protein processing and post-translational modifications.

    Medicine: Developing diagnostic assays for diseases involving protease activity.

    Industry: Quality control in the production of enzyme-based products.

Comparison with Similar Compounds

Similar Compounds

  • Boc-arg-val-arg-arg-amc hydrochloride
  • Boc-val

Properties

IUPAC Name

tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47)/t24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWISVGSSAYEYKH-VZTVMPNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62N14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Boc-Arg-Val-Arg-Arg-AMC and what is its significance in furin research?

A1: this compound is a peptide-based compound widely employed as a fluorogenic substrate to study the activity of furin, a crucial proprotein convertase enzyme. [, ] When furin cleaves this substrate, the AMC (7-amino-4-methylcoumarin) moiety is released, resulting in an increase in fluorescence that can be easily measured. This allows researchers to quantify furin activity and investigate the effects of potential inhibitors.

Q2: How does the efficiency of this compound compare to other furin substrates?

A2: While this compound is commonly used, research has shown that other substrates, such as Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH, demonstrate significantly higher catalytic efficiency (kcat/KM) with furin. [] This suggests that alternative substrates might offer greater sensitivity and accuracy in furin activity assays.

Q3: Are there any known natural compounds that can inhibit furin activity measured with this compound?

A3: Yes, studies have identified several glycosylated flavonoids, including rutin, naringin, baikalin, and methylhesperidin, as reversible, competitive inhibitors of furin. [] These compounds were found to inhibit furin activity with Ki values ranging from 80 to 200 µM, as determined using this compound as the substrate. While these flavonoids exhibit moderate inhibitory activity, they hold promise as starting points for developing more potent furin inhibitors.

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